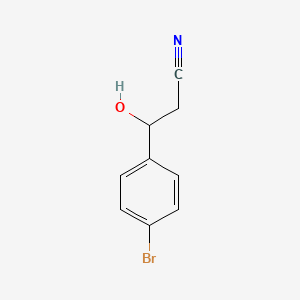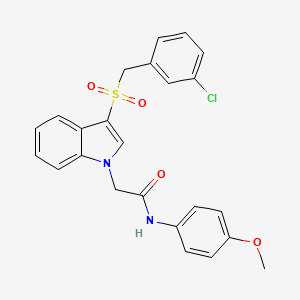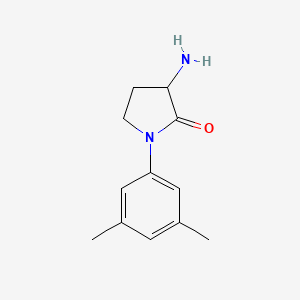![molecular formula C21H24N2O3S B2983700 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide CAS No. 942006-21-5](/img/structure/B2983700.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide, also known as QS11, is a small molecule that has been identified as a potential modulator of the Hedgehog (Hh) signaling pathway. This pathway is involved in a variety of cellular processes, including embryonic development, tissue repair, and cancer progression. In recent years, QS11 has gained attention as a potential therapeutic agent for the treatment of various diseases, including cancer.
Scientific Research Applications
Anticancer Properties
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide and its derivatives have shown potential in cancer research. Compounds synthesized using similar structures have demonstrated promising in vitro anticancer activities against various cancer cell lines, including colon, renal, and breast carcinoma (Eng-Hui Chew et al., 2006). Some derivatives have displayed higher activity compared to established drugs like doxorubicin (M. Ghorab et al., 2008; M. Ghorab et al., 2015).
Radioprotective Activity
Some compounds based on this chemical structure have shown radioprotective activity in vivo, offering protection against γ-irradiation in mice (M. Ghorab et al., 2008).
Synthesis and Characterization
The chemical structure of this compound allows for diverse synthesis routes and characterizations. For example, a study details the synthesis and antimicrobial evaluation of related 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives (Biointerface Research in Applied Chemistry, 2019). Another research presents the synthesis of N-(quinolin-8-yl) benzenesulfonamide derivatives and their proposed fragment pathways in electrospray ionization mass spectroscopy (Chen Bin, 2015).
Mechanisms of Action
The mechanisms of action of these compounds are also an area of interest. For instance, thioredoxin has been identified as a molecular target for antitumor quinols, suggesting a potential mechanism involving the inhibition of this small redox protein (T. Bradshaw et al., 2005).
Other Applications
Apart from anticancer and radioprotective properties, derivatives of this compound have also been explored in other areas like the design of fluorescent probes for Zn2+ (Ryosuke Ohshima et al., 2010), and as catalysts in chemical reactions (Serkan Dayan et al., 2013).
Mechanism of Action
Target of Action
The primary target of this compound is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases .
Mode of Action
The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This inhibition prevents the secretion of proinflammatory cytokines, such as IL-1β , which are produced by activated microglia cells to trigger inflammatory responses in the brain .
Biochemical Pathways
The compound affects the NLRP3 inflammasome pathway . By inhibiting the activation of the NLRP3 inflammasome, the compound prevents the secretion of IL-1β and other proinflammatory factors . This can help to reduce inflammation and potentially slow the progression of neurodegenerative diseases .
Pharmacokinetics
aureus (MRSA) suggests that it may have good bioavailability .
Result of Action
The compound’s action results in a decrease in the production of proinflammatory factors, such as IL-1β . This can lead to a reduction in inflammation and potentially slow the progression of neurodegenerative diseases . Transmission electron microscopy has revealed a disturbed membrane architecture in strains treated with the compound .
Action Environment
The compound’s effectiveness against various bacterial strains suggests that it may be stable and effective in a variety of environments .
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c24-21(16-7-4-5-8-16)22-18-12-13-20-17(15-18)9-6-14-23(20)27(25,26)19-10-2-1-3-11-19/h1-3,10-13,15-16H,4-9,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDYJWGIMIOSRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Propan-2-ylphenyl)sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2983619.png)
![3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidine-1-carbonyl}benzonitrile](/img/structure/B2983620.png)

![3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983622.png)

![N-(2,4-difluorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2983625.png)

![1'-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2983629.png)


![N-[2-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2983636.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2983637.png)